4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide
Description
4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of trifluoromethyl groups and heterocyclic rings in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14F3NO3S |
|---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)6-5-13(20)18-8-9(19)10-3-4-11(21-10)12-2-1-7-22-12/h1-4,7,9,19H,5-6,8H2,(H,18,20) |
InChI Key |
OSLARQCSJHSCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)CCC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This is followed by intramolecular cyclization under reflux conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- Ethyl 4,4,4-trifluoro-2-butynoate
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Uniqueness
4,4,4-Trifluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide is unique due to the combination of trifluoromethyl groups and heterocyclic rings in its structure. This imparts distinct physicochemical properties, such as high thermal stability and resistance to degradation, which are not commonly found in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
